Cas no 122370-91-6 (17b-Hydroxy Exemestane)

17β-ヒドロキシエキセメスタン(17b-Hydroxy Exemestane)は、アロマターゼ阻害剤であるエキセメスタンの活性代謝物の一つです。この化合物は、エストロゲン生合成経路におけるアロマターゼ酵素を選択的に阻害することで、エストロゲン産生を抑制します。特に乳がん治療において、ホルモン依存性腫瘍の成長を阻害する目的で注目されています。17β-ヒドロキシエキセメスタンは、元の化合物であるエキセメスタンと比較して、より高い酵素親和性と代謝安定性を示す可能性があり、治療効果の持続性が期待されます。また、その特異的な構造は、標的酵素との不可逆的な結合を促進し、長時間にわたる阻害効果をもたらします。

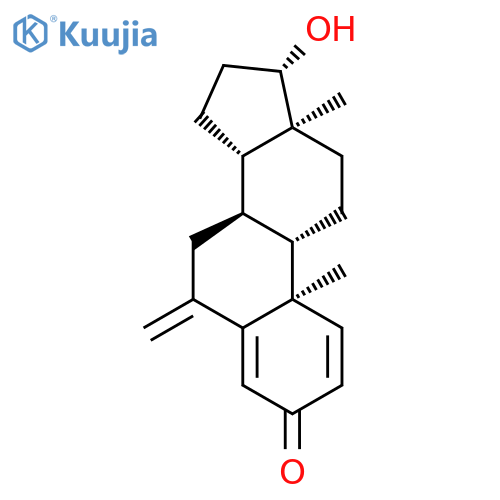

17b-Hydroxy Exemestane structure

商品名:17b-Hydroxy Exemestane

17b-Hydroxy Exemestane 化学的及び物理的性質

名前と識別子

-

- Methylene boldenone

- (17b)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one

- 17β-Hydroxy Exemestane

- 17-B-HYDROXY EXEMESTANE

- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one

- (17β)-

- 17--Hydroxy Exemestane

- 17β-Hydroxy ExeMestane SulfaMate

- (17)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one

- A)-

- ANDROSTA-1,4-DIEN-3-ONE, 17-HYDROXY-6-METHYLENE-, (17.BETA.)-

- Androsta-1,4-dien-3-one, 17-hydroxy-6-methylene-, (17

- NFDPYPMRHKQTDM-NHWXPXPKSA-N

- 3347-73-7

- 122370-91-6

- 17.BETA.-HYDROXY-6-METHYLENE-ANDROSTA-1,4-DIENE-3-ONE

- Androsta-1,4-dien-3-one, 17-hydroxy-6-methylene-, (17?)-; (17?)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one; 17-Hydroexemestane; Hydroexemestane; 17?-Hydroxy Exemestane; 17?-Hydroxyexemestane

- 17beta-hydroxy-6-methylideneandrosta-1,4-dien-3-one

- SCHEMBL1782271

- CHEMBL3407538

- 17beta-Hydroxy-6-methylideneandrosta-1,4-dien-3-one (17beta-Hydroxyexemestane)

- 17beta-hydroxy-6-methylenandrost-1,4-dien-3-one

- 17-beta-Hydroxy Exemestane

- 6-methylene-17beta-hydroxyandrost-1,4-diene-3-one

- (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-5-methylidene-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

- AKOS037645547

- AS-6137

- 17beta-hydroxy-6-methylenandrost-1,4-diene-3-one

- 17.BETA.-DHE

- BDBM50069753

- 17?-Hydroxy Exemestane

- Methylene Boldenone,

- EXEMESTANE IMPURITY H [EP IMPURITY]

- 17-beta hydroxy exemestane

- DTXSID00464522

- PD120010

- 17b-Hydroxy Exemestane

- Androsta-1,4-dien-3-one, 17-hydroxy-6-methylene-, (17ss)-; (17ss)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one; 17-Hydroexemestane; Hydroexemestane; 17ss-Hydroxy Exemestane; 17ss-Hydroxyexemestane

-

- インチ: 1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1

- InChIKey: NFDPYPMRHKQTDM-NHWXPXPKSA-N

- ほほえんだ: O=C1C=C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC(=C)C2=C1)O)C)C

計算された属性

- せいみつぶんしりょう: 298.19300

- どういたいしつりょう: 298.193280068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 613

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.14

- ゆうかいてん: 134-136°C

- PSA: 37.30000

- LogP: 3.82130

17b-Hydroxy Exemestane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN4626349-1mg |

17β-hydroxyExemestane |

122370-91-6 | ≥98% | 1mg |

RMB 2532.00 | 2025-02-21 | |

| Cooke Chemical | LN4626349-5mg |

17β-hydroxyExemestane |

122370-91-6 | ≥98% | 5mg |

RMB 8224.00 | 2025-02-21 | |

| TRC | H942340-10mg |

17b-Hydroxy Exemestane |

122370-91-6 | 10mg |

$1454.00 | 2023-05-18 | ||

| TRC | H942340-2mg |

17b-Hydroxy Exemestane |

122370-91-6 | 2mg |

$339.00 | 2023-05-18 | ||

| TRC | H942340-1mg |

17b-Hydroxy Exemestane |

122370-91-6 | 1mg |

$ 187.00 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66842-5mg |

17β-hydroxy Exemestane |

122370-91-6 | 98% | 5mg |

¥9159.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-491605-1 mg |

17β-Hydroxy Exemestane-d3, |

122370-91-6 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-491605-1mg |

17β-Hydroxy Exemestane-d3, |

122370-91-6 | 1mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AE36821-1mg |

Methylene boldenone |

122370-91-6 | ≥98% | 1mg |

$237.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66842-1mg |

17β-hydroxy Exemestane |

122370-91-6 | 98% | 1mg |

¥2925.00 | 2022-04-26 |

17b-Hydroxy Exemestane 関連文献

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

122370-91-6 (17b-Hydroxy Exemestane) 関連製品

- 846-48-0(Boldenone)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:122370-91-6)Methylene boldenone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ